molecular formula C12H14BrNO4 B8816656 Diethyl 2-(2-Bromo-4-pyridyl)malonate

Diethyl 2-(2-Bromo-4-pyridyl)malonate

Cat. No.: B8816656
M. Wt: 316.15 g/mol
InChI Key: RIHUXTHFFOGHJT-UHFFFAOYSA-N
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Description

Diethyl 2-(2-Bromo-4-pyridyl)malonate is a brominated pyridine derivative of diethyl malonate. It features a malonate core esterified with ethyl groups and substituted at the central carbon with a 2-bromo-4-pyridyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing heterocyclic frameworks . Its bromine atom enhances electrophilicity, enabling cross-coupling or nucleophilic substitution reactions, while the pyridine ring contributes to coordination chemistry and biological activity .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

diethyl 2-(2-bromopyridin-4-yl)propanedioate

InChI

InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

RIHUXTHFFOGHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=C1)Br)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Heterocyclic Core Variations

Diethyl 2-(5-Bromopyrimidin-2-yl)malonate
  • Structure : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
  • Reactivity : The pyrimidine core increases electron deficiency, enhancing reactivity in cycloaddition reactions (e.g., with arynes) compared to pyridine derivatives .
  • Physical Properties : Higher density (1.474 g/cm³ predicted) and boiling point (150–152°C at 2 Torr) due to increased polarity .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
  • Structure : Features a methylene-linked pyridine instead of direct substitution.

Brominated Malonate Derivatives

Diethyl {[(4-Bromophenyl)amino]methylene}malonate
  • Structure : Substitutes pyridine with a brominated phenyl group.
  • Electronic Effects: The electron-withdrawing bromine para to the amino group stabilizes the enol tautomer, influencing keto-enol equilibrium and acidity (pKa ~7.83) .
  • Biological Relevance : Similar brominated aromatic systems exhibit antimicrobial activity, though pyridine derivatives may offer improved solubility .
Diethyl Bromo(methyl)malonate
  • Structure : Contains a bromine and methyl group on the central carbon.
  • Steric Effects : The methyl group introduces steric hindrance, reducing nucleophilic substitution rates compared to the less hindered 2-bromo-4-pyridyl analog .

Ester Group Variations

Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate
  • Structure: Methyl esters instead of ethyl, with a fused chromeno-pyridine system.
  • Synthesis : Prepared via MCRs in DMSO, yielding 90% with a decomposition point of 197–198°C, higher than typical ethyl esters due to increased crystallinity .
  • Applications: Chromeno-pyridine derivatives show promise in medicinal chemistry (e.g., antimicrobial agents), though ethyl esters generally offer better bioavailability .

Alkylated and Functionalized Derivatives

Diethyl 2-(2-Bromo-4-phenylbutyl)malonate
  • Structure : Alkyl chain replaces the pyridyl group.
  • Synthetic Utility : Used in alkylation reactions (70% yield via SN2 mechanisms), highlighting bromine’s role as a leaving group. The pyridyl analog’s aromaticity may limit such reactivity .
Diethyl 2-(3-Bromopropyl)-2-methylmalonate
  • Structure : Bromine on a propyl chain with a methyl branch.
  • Physical Properties : Lower polarity (C11H19BrO4) compared to aromatic analogs, affecting solubility in polar solvents .

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